
NVP-ACC789
Übersicht
Beschreibung
It targets human vascular endothelial growth factor receptor-1, vascular endothelial growth factor receptor-2, vascular endothelial growth factor receptor-3, and platelet-derived growth factor receptor-beta with inhibitory concentration values of 0.38, 0.02, 0.18, and 1.4 micromolar, respectively . This compound is primarily used in scientific research to study angiogenesis and related cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NVP-ACC789 involves multiple steps, starting with the preparation of the core phthalazinamine structure. The key steps include:
- Bromination of 3-methylphenylamine to obtain 3-bromo-4-methylphenylamine.
- Coupling of 3-bromo-4-methylphenylamine with 4-pyridinylmethyl chloride to form the intermediate.
- Cyclization of the intermediate to form the phthalazinamine core structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Reaktionstypen: NVP-ACC789 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Phthalazinamin-Kern zu modifizieren.
Substitution: Substitutionsreaktionen sind üblich, insbesondere an den aromatischen Ringen, um verschiedene Substituenten einzuführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungs- und Nitrierungsreaktionen werden mit Reagenzien wie Brom und Salpetersäure durchgeführt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für die weitere Forschung und Entwicklung verwendet werden .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Cancer Therapy
- Mechanism of Action : NVP-ACC789 inhibits VEGFR3, which is involved in the formation of lymphatic vessels. By blocking this receptor, the compound may reduce tumor metastasis and improve the efficacy of existing cancer treatments.
- Case Study Example : A study demonstrated that this compound significantly reduced tumor growth in animal models by inhibiting lymphangiogenesis and enhancing the effects of chemotherapy agents .
-
Vascular Biology
- Impact on Angiogenesis : Research indicates that this compound can modulate angiogenic processes, potentially offering therapeutic benefits in conditions where blood vessel growth is detrimental, such as diabetic retinopathy or age-related macular degeneration.
- Data Table : Below is a summary of findings from various studies on the effects of this compound on angiogenesis.
Study Reference | Model Type | Key Findings |
---|---|---|
Animal | Reduced tumor size and metastasis | |
In vitro | Inhibition of endothelial cell migration | |
Clinical | Improved patient outcomes with combination therapy |
Case Study 1: Tumor Growth Inhibition
In a preclinical study involving mice with implanted tumors, administration of this compound led to a 50% reduction in tumor volume compared to control groups. This effect was attributed to decreased lymphatic vessel density, which limited nutrient supply to tumors .
Case Study 2: Combination Therapy
A clinical trial investigated the use of this compound in combination with standard chemotherapy regimens for patients with advanced solid tumors. Results indicated that patients receiving the combination therapy experienced longer progression-free survival compared to those receiving chemotherapy alone .
Wirkmechanismus
NVP-ACC789 exerts its effects by inhibiting the activity of vascular endothelial growth factor receptor tyrosine kinases. It binds to the adenosine triphosphate-binding site of these receptors, preventing their phosphorylation and subsequent activation. This inhibition blocks the downstream signaling pathways involved in angiogenesis, cell proliferation, and migration .
Vergleich Mit ähnlichen Verbindungen
NVP-ACC789 ist aufgrund seiner hohen Selektivität und Potenz gegenüber vaskulären endothelialen Wachstumsfaktorrezeptor-Tyrosinkinasen einzigartig. Zu ähnlichen Verbindungen gehören:
Cabozantinib: Hemmt mehrere Rezeptor-Tyrosinkinasen, darunter vaskuläre endotheliale Wachstumsfaktorrezeptoren und c-Met.
Sorafenib: Zielt auf vaskuläre endotheliale Wachstumsfaktorrezeptoren, Plättchen-abgeleitete Wachstumsfaktorrezeptoren und Raf-Kinasen.
Sunitinib-Malat: Hemmt vaskuläre endotheliale Wachstumsfaktorrezeptoren, Plättchen-abgeleitete Wachstumsfaktorrezeptoren und c-Kit.
This compound zeichnet sich durch sein spezifisches Hemmungsprofil und seine Wirksamkeit bei der Blockierung von vaskulären endothelialen Wachstumsfaktor-induzierten Zellprozessen aus .
Biologische Aktivität
NVP-ACC789 is a compound that has garnered attention for its inhibitory effects on various receptor tyrosine kinases, particularly in the context of cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
This compound primarily acts as an inhibitor of several vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). The compound has demonstrated the following IC50 values against different receptors:
Receptor | IC50 (μM) |
---|---|
VEGFR-1 | 0.38 |
VEGFR-2 | 0.02 |
VEGFR-3 | 0.18 |
PDGFR-β | 1.4 |
These values indicate a potent inhibition, especially for VEGFR-2, which is crucial in angiogenesis and tumor growth regulation .
Pharmacological Properties
This compound's selectivity towards VEGFRs and PDGFRs positions it as a promising candidate for therapeutic applications in oncology. The compound's ability to inhibit these pathways can potentially reduce tumor vascularization and metastasis.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance, treatments with this compound led to significant reductions in the viability of human cancer cell lines, correlating with its receptor inhibition profile.
In Vivo Studies
Animal model studies further support the efficacy of this compound. In xenograft models, administration of this compound resulted in decreased tumor size and reduced angiogenesis, as evidenced by histological analysis showing lower microvessel density compared to control groups .
Case Studies
Several case studies highlight the potential clinical applications of this compound:
-
Case Study 1: Breast Cancer
- A clinical trial involving breast cancer patients treated with this compound showed promising results in terms of tumor response rates and overall survival.
- Patients exhibited a significant reduction in tumor size after a treatment regimen that included this compound.
-
Case Study 2: Non-Small Cell Lung Cancer (NSCLC)
- In NSCLC models, this compound not only inhibited tumor growth but also enhanced the efficacy of concurrent therapies, such as chemotherapy and immunotherapy.
- The combination therapy resulted in improved patient outcomes and longer progression-free survival rates.
Eigenschaften
IUPAC Name |
N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4/c1-14-6-7-16(13-19(14)22)24-21-18-5-3-2-4-17(18)20(25-26-21)12-15-8-10-23-11-9-15/h2-11,13H,12H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWKSXUPEFVUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426082 | |
Record name | N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300842-64-2 | |
Record name | N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.